Many chromene derivatives exhibit antimicrobial properties. Studies have found that these properties can vary depending on the specific structure of the chromene. Further research on 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde could explore its potential as an antimicrobial agent [].
Some chromenes have been shown to possess antioxidant properties. These properties can be beneficial for human health, as they can help protect cells from damage caused by free radicals. Research into the antioxidant activity of 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde could be a promising avenue for further exploration [].
Chromene derivatives can serve as precursors for the synthesis of more complex molecules. The presence of the aldehyde group (carbaldehyde) in 4-Chloro-2-oxo-2H-chromene-3-carbaldehyde makes it a potential building block for the synthesis of other biologically active compounds [].
4-Chloro-2-oxo-2H-chromene-3-carbaldehyde, also known as 4-chloro-3-formylcoumarin, is a compound belonging to the coumarin family. Its molecular formula is C10H5ClO, and it has a molecular weight of approximately 196.6 g/mol. This compound features a chromene backbone with a chloro substituent at the 4-position and an aldehyde group at the 3-position. It is characterized by its yellow crystalline appearance and is soluble in organic solvents like ethanol and dimethyl sulfoxide, but insoluble in water .
Research indicates that 4-chloro-2-oxo-2H-chromene-3-carbaldehyde exhibits notable biological activities:
Several methods for synthesizing 4-chloro-2-oxo-2H-chromene-3-carbaldehyde have been reported:
The unique structure of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde lends itself to various applications:
Interaction studies involving 4-chloro-2-oxo-2H-chromene-3-carbaldehyde have focused on its binding affinities with various biological targets:
Several compounds share structural similarities with 4-chloro-2-oxo-2H-chromene-3-carbaldehyde. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
4-Hydroxycoumarin | High | Hydroxyl group instead of chloro |
7-Hydroxycoumarin | Moderate | Hydroxyl group at position 7 |
4-Chloro-7-(diethylamino)-2-oxo-2H-chromene | High | Contains a diethylamino substituent |
Coumarin | Low | Lacks additional functional groups |
4-Chloro-2-oxo-2H-chromene-3-carbaldehyde stands out due to its unique combination of a chloro substituent and an aldehyde group, which enhances its reactivity and biological activity compared to other coumarin derivatives. Its specific interactions and synthesis pathways further distinguish it within this chemical family.
Irritant